molecular formula C14H12FN5OS2 B459153 2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 340808-55-1

2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B459153
CAS No.: 340808-55-1
M. Wt: 349.4g/mol
InChI Key: BRLGVXWTAMMWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, cyano, and methylsulfanyl groups, as well as a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine core through the condensation of appropriate precursors, followed by the introduction of the amino, cyano, and methylsulfanyl groups. The final step involves the attachment of the fluorophenylacetamide moiety through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and reagents that promote efficient and selective reactions is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(3-chlorophenyl)acetamide
  • 2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(3-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo-substituted analogs

Properties

CAS No.

340808-55-1

Molecular Formula

C14H12FN5OS2

Molecular Weight

349.4g/mol

IUPAC Name

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C14H12FN5OS2/c1-22-12-10(6-16)13(20-14(17)19-12)23-7-11(21)18-9-4-2-3-8(15)5-9/h2-5H,7H2,1H3,(H,18,21)(H2,17,19,20)

InChI Key

BRLGVXWTAMMWJC-UHFFFAOYSA-N

SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC(=CC=C2)F)C#N

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC(=CC=C2)F)C#N

Origin of Product

United States

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